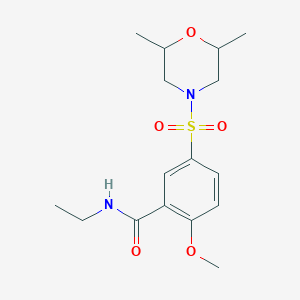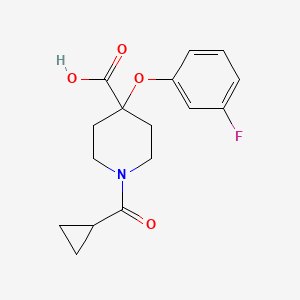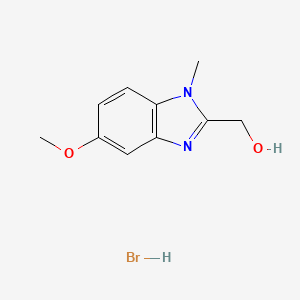
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-ethyl-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-ethyl-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-ethyl-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a Mannich reaction involving formaldehyde, 2,6-dimethylmorpholine, and an appropriate amine.
Coupling with Benzamide: The final step involves coupling the sulfonylated morpholine with N-ethyl-2-methoxybenzamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-ethyl-2-methoxybenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Sulfides: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-ethyl-2-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-ethyl-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. Additionally, the morpholine ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 2-[(2,6-dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol
Uniqueness
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-ethyl-2-methoxybenzamide is unique due to its combination of a morpholine ring, sulfonyl group, and methoxybenzamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-ethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-5-17-16(19)14-8-13(6-7-15(14)22-4)24(20,21)18-9-11(2)23-12(3)10-18/h6-8,11-12H,5,9-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXYFJQSRKEHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CC(OC(C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(4-methylphenyl)-N-[2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide](/img/structure/B5497436.png)


![N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5497454.png)



![1-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5497473.png)
![3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5497481.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclopropanecarboxamide](/img/structure/B5497491.png)
![7-(3,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5497499.png)
![5-ethyl-N,2,3-trimethyl-N-[(2-methyl-4-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5497501.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5497509.png)

